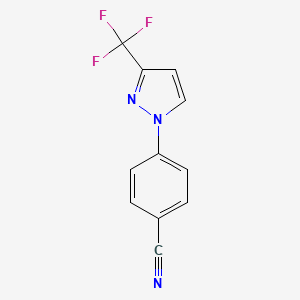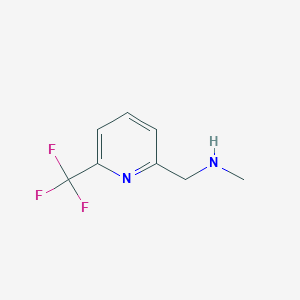
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione
Descripción general
Descripción
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is a brominated and fluorinated heterocyclic compound It is characterized by the presence of a bromine atom and a trifluoromethyl group on the indoline ring structure
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione are COX-1 , COX-2 , and β-catenin . These targets play crucial roles in inflammation and cell proliferation.
Mode of Action
This compound acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, which are involved in inflammation. The inhibition of β-catenin disrupts the Wnt signaling pathway, which is often overactive in various types of cancer.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway and the Wnt signaling pathway . The downstream effects include reduced inflammation and potentially slowed cancer cell growth.
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation due to decreased prostaglandin production and potentially slowed cancer cell growth due to disruption of the Wnt signaling pathway .
Análisis Bioquímico
Biochemical Properties
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione interacts with several enzymes and proteins in biochemical reactions. As an indole derivative, it is known to inhibit COX-1 and COX-2 enzymes . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects . The compound also interacts with β-catenin, a protein involved in cell-cell adhesion and gene transcription .
Cellular Effects
The effects of this compound on cells are diverse. By inhibiting COX-1 and COX-2, it can influence cell signaling pathways related to inflammation . Its interaction with β-catenin can impact gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the enzymes COX-1 and COX-2, which can lead to a decrease in the production of prostaglandins, molecules involved in the inflammatory response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione typically involves the bromination of 7-(trifluoromethyl)indoline-2,3-dione. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst and under controlled reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is used as a building block for the synthesis of more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.
Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.
Comparación Con Compuestos Similares
5-Bromo-7-(trifluoromethyl)quinoline
3,5-Bis(trifluoromethyl)bromobenzene
Uniqueness: 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is unique due to its indoline core, which provides distinct chemical reactivity compared to other brominated and fluorinated compounds. Its combination of bromine and trifluoromethyl groups offers a balance of reactivity and stability that is not commonly found in similar compounds.
Propiedades
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSDTCGITGSLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677338 | |
| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067187-97-6 | |
| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3375046.png)
![2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3375056.png)











